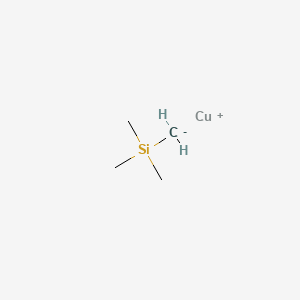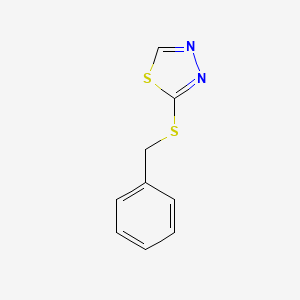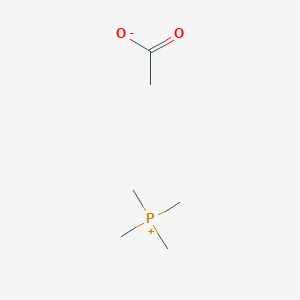![molecular formula C18H11ClO3 B14655913 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione CAS No. 52679-64-8](/img/structure/B14655913.png)
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further connected to an indene-1,3-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 3-acetyl-2H-chromen-2-one and 4-chlorobenzaldehyde in the presence of a base such as piperidine . The reaction is often carried out in an ethanol solvent under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of eco-friendly catalysts and solvents, making it a more sustainable approach for large-scale production.
化学反应分析
Types of Reactions
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: Electrophilic substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alkylated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)acryloyl-2H-chromen-2-one: Similar structure but with a chromen-2-one core.
4-Chlorophenylacrylic acid: Contains the chlorophenylacryloyl moiety but lacks the indene-1,3-dione structure.
Uniqueness
2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is unique due to its combination of the indene-1,3-dione core with the chlorophenylacryloyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
属性
CAS 编号 |
52679-64-8 |
|---|---|
分子式 |
C18H11ClO3 |
分子量 |
310.7 g/mol |
IUPAC 名称 |
2-[3-(4-chlorophenyl)prop-2-enoyl]indene-1,3-dione |
InChI |
InChI=1S/C18H11ClO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |
InChI 键 |
XEQVIJHYTNNSJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
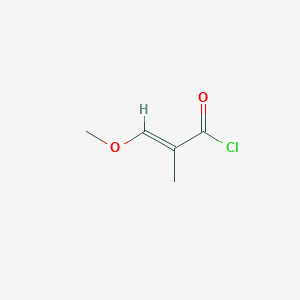
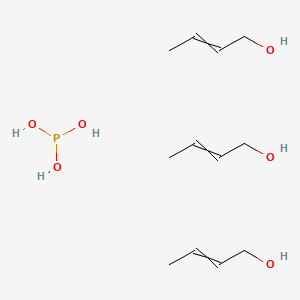
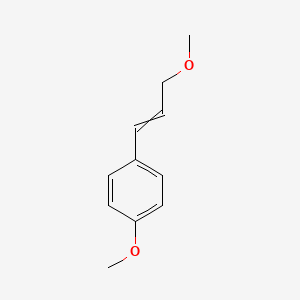
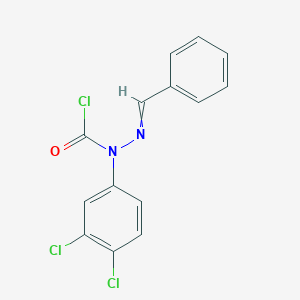


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
